molecular formula C14H13BN2O2 B2503170 (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid CAS No. 2377608-29-0

(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid

Cat. No.: B2503170
CAS No.: 2377608-29-0
M. Wt: 252.08
InChI Key: DJIJHEVZQXFNQS-UHFFFAOYSA-N
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Description

(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid is a heterocyclic compound that contains both an imidazo[1,2-a]pyridine moiety and a boronic acid group

Biochemical Analysis

Biochemical Properties

The biochemical properties of (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid are not fully explored yet. They are often involved in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This suggests that this compound could interact with various enzymes, proteins, and other biomolecules in the context of these reactions.

Cellular Effects

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against cancer cell lines . This suggests that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a boronic acid derivative, it is likely to participate in reactions involving the formation of carbon-carbon bonds, such as the Suzuki-Miyaura cross-coupling . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, making them useful in various chemical reactions

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. As a boronic acid derivative, it may be involved in reactions catalyzed by enzymes that facilitate the formation of carbon-carbon bonds

Chemical Reactions Analysis

Types of Reactions

(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields alcohols or ketones, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid is unique due to the combination of the imidazo[1,2-a]pyridine moiety and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

[4-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BN2O2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(6-4-11)15(18)19/h2-9,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIJHEVZQXFNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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